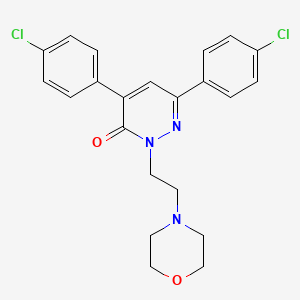
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of p-chlorophenyl and morpholinoethyl groups in its structure suggests potential interactions with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of p-Chlorophenyl Groups: This step may involve electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dechlorinated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context and the specific activity of the compound.
類似化合物との比較
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-diphenyl-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-methylphenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-fluorophenyl)-2-(2-morpholinoethyl)
Uniqueness
The presence of p-chlorophenyl groups in 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- may confer unique properties such as increased lipophilicity, which could affect its biological activity and pharmacokinetics compared to similar compounds.
特性
CAS番号 |
23338-52-5 |
|---|---|
分子式 |
C22H21Cl2N3O2 |
分子量 |
430.3 g/mol |
IUPAC名 |
4,6-bis(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)25-27(22(20)28)10-9-26-11-13-29-14-12-26/h1-8,15H,9-14H2 |
InChIキー |
QTLVHDSYOYSDPA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



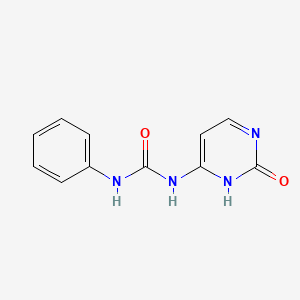


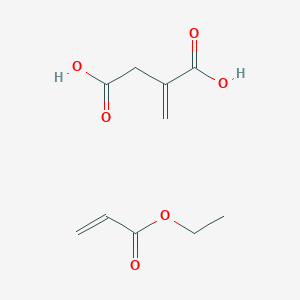
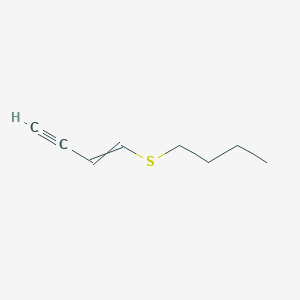
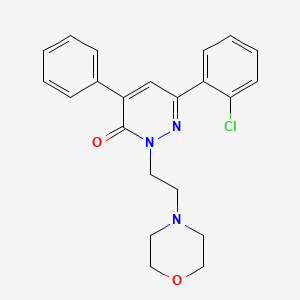
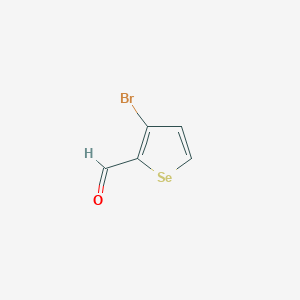
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
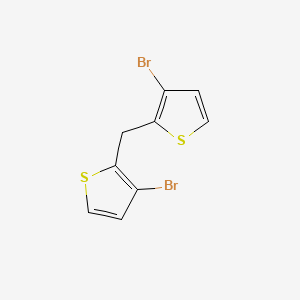
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
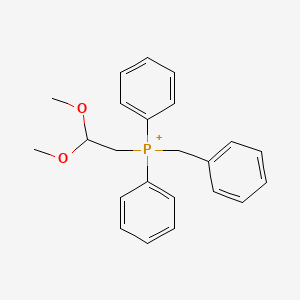
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
